molecular formula C16H17ClN2OS B5735945 N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea

Cat. No.: B5735945
M. Wt: 320.8 g/mol
InChI Key: ITUNOIPEXGWZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been studied for its potential therapeutic uses in a variety of scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been shown to have potential as a treatment for drug addiction and depression.

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea exerts its therapeutic effects through its ability to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This compound also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. By modulating these targets, this compound is able to exert its anti-inflammatory, neuroprotective, and cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, protect neurons from damage, and enhance cognitive function. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is its ability to modulate specific targets in the body, allowing for precise investigation of the effects of these targets. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms by which this compound exerts its therapeutic effects. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.

Synthesis Methods

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-methoxyphenyl isothiocyanate. The resulting product is then treated with hydrochloric acid to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-20-15-5-3-2-4-14(15)19-16(21)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUNOIPEXGWZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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